molecular formula C26H25N5O3S B2830362 3-(4-TERT-BUTYLBENZENESULFONYL)-N-(4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866848-24-0

3-(4-TERT-BUTYLBENZENESULFONYL)-N-(4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2830362
CAS No.: 866848-24-0
M. Wt: 487.58
InChI Key: GRZMQVHZXYPLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-TERT-BUTYLBENZENESULFONYL)-N-(4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a synthetic heterocyclic compound belonging to the triazoloquinazoline class. Its structure features a fused [1,2,3]triazolo[1,5-a]quinazoline core substituted with a 4-tert-butylbenzenesulfonyl group at position 3 and a 4-methoxyphenylamine moiety at position 5 (Fig. 1). The 4-methoxyphenyl substituent may contribute to electron-donating effects, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Triazoloquinazolines are structurally analogous to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism.

Properties

IUPAC Name

3-(4-tert-butylphenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3S/c1-26(2,3)17-9-15-20(16-10-17)35(32,33)25-24-28-23(27-18-11-13-19(34-4)14-12-18)21-7-5-6-8-22(21)31(24)30-29-25/h5-16H,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZMQVHZXYPLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-TERT-BUTYLBENZENESULFONYL)-N-(4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides or sulfonic acids.

    Attachment of the tert-butylphenyl and methoxyphenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-TERT-BUTYLBENZENESULFONYL)-N-(4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-TERT-BUTYLBENZENESULFONYL)-N-(4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-TERT-BUTYLBENZENESULFONYL)-N-(4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structure Variations

  • Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines (e.g., 4i, 5n, 5o): These derivatives replace the quinazoline core with a pyrimidine ring fused to a thiophene moiety. The thieno-fused systems exhibit enhanced anticancer activity compared to aryl-fused triazoloquinazolines. For example, compound 5n showed a mean growth inhibition (GP) of 34.8% across 60 cancer cell lines at 10 µM, while triazoloquinazoline 6a (Fig. 2) displayed only 81.85% GP in renal cancer UO-31 cells .
  • [1,2,3]Triazolo[1,5-a]quinazolines (e.g., 6a–c): These lack the thiophene fusion but retain the triazoloquinazoline core. Substituents like chlorine (6b) or bromine (6c) marginally improve activity, though they remain less potent than thieno-fused analogues .

Substituent Variations

  • 3-(BENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE (): Replacing the tert-butyl group with a simple benzene ring and substituting methoxy with ethoxy reduces steric bulk and lipophilicity. No activity data are reported, but structural simplification may lower target affinity.
  • Thiophen-2-ylmethyl-[3-(4-trifluoromethylbenzenesulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amine (3c, ): Incorporates a trifluoromethylbenzenesulfonyl group and thiophene-methylamine. The CF3 group enhances metabolic stability, while the thiophene moiety improves π-π stacking interactions .

Pharmacological Activity Comparison

Compound Name Core Structure Key Substituents Anticancer Activity (GP%) Reference
Target Compound Triazoloquinazoline 4-TERT-BUTYLBENZENESULFONYL, 4-METHOXY Not explicitly tested
5n (Thieno[2,3-e]triazolopyrimidine) Thieno-triazolopyrimidine 4-Trifluoromethoxybenzenesulfonyl Mean GP = 34.8% (60 cell lines)
6a ([1,2,3]Triazolo[1,5-a]quinazoline) Triazoloquinazoline H, NH2 GP = 81.85% (UO-31 renal cancer)
3c (Thieno-triazolopyrimidine) Thieno-triazolopyrimidine 4-Trifluoromethylbenzenesulfonyl, thiophene Not reported
5-([4-TERT-BUTYLBENZYL]SULFANYL)-2-ETHYL... Triazoloquinazoline tert-Butyl, ethyl, methoxy No activity data

Key Findings:

Core Structure Impact: Thieno-fused triazolopyrimidines (e.g., 5n) outperform triazoloquinazolines (e.g., 6a) in anticancer screens, likely due to improved electronic and steric compatibility with cellular targets .

Substituent Effects :

  • Sulfonyl Groups : Bulky substituents (e.g., tert-butyl) may enhance target binding but reduce solubility. Electron-withdrawing groups (e.g., CF3) improve metabolic stability .
  • Aryl Amines : Methoxy and ethoxy groups modulate electron density, affecting interactions with hydrophobic enzyme pockets .

Metabolic and Physicochemical Properties

  • Lipophilicity : The tert-butyl group in the target compound increases logP compared to analogues with smaller alkyl or aryl sulfonyl groups (e.g., 3c in ).
  • Metabolic Stability : Compounds with trifluoromethyl or tert-butyl groups resist oxidative metabolism better than those with methoxy or ethoxy substituents .

Biological Activity

3-(4-tert-Butylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound with potential pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • IUPAC Name : this compound
  • SMILES Notation : CC(C)(C)c(cc1)ccc1S(N(CC1)CC=C1c1c(C)n(Cc(cc2)ccc2OC)c2c1cccc2)(=O)=O

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide group enhances its binding affinity to target proteins, potentially modulating their activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest the compound may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In vitro assays have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against specific Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.
  • Anti-inflammatory Effects : There is evidence indicating that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

  • Anticancer Efficacy :
    • A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability (IC50 = 12 µM). Mechanistic studies indicated that the compound triggers apoptosis through the mitochondrial pathway.
  • Antimicrobial Activity :
    • In an investigation of antimicrobial properties, the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 16 µg/mL and 32 µg/mL, respectively.
  • Anti-inflammatory Action :
    • A recent study evaluated the anti-inflammatory effects in a murine model of arthritis. Administration of the compound resulted in a marked reduction in paw swelling and decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC (µM)Mechanism
AnticancerBreast Cancer12Apoptosis
AntimicrobialStaphylococcus aureus16Bacterial Inhibition
AntimicrobialEscherichia coli32Bacterial Inhibition
Anti-inflammatoryMurine ModelN/ACytokine Inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.